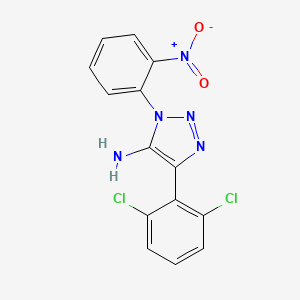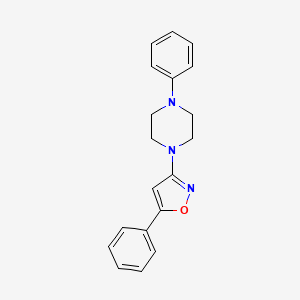
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is an organogermanium compound that features a thiadigermolane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane typically involves the reaction of germanium tetrachloride with ethyl and dimethyl-substituted thiol compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different germanium hydrides.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl lithium or Grignard reagents.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Various germanium hydrides.
Substitution: Substituted thiadigermolane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. The thiadigermolane ring structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadisilane: Similar structure but with silicon atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadistannane: Contains tin atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadiphospholane: Features phosphorus atoms in the ring structure.
Uniqueness
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is unique due to the presence of germanium atoms in its ring structure. This imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its silicon and tin analogs. The germanium atoms also contribute to the compound’s potential biological activity and applications in advanced materials.
Eigenschaften
CAS-Nummer |
90754-09-9 |
|---|---|
Molekularformel |
C6H15ClGe2S |
Molekulargewicht |
300.0 g/mol |
IUPAC-Name |
2-chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane |
InChI |
InChI=1S/C6H15ClGe2S/c1-4-9(7)5-8(2,3)6-10-9/h4-6H2,1-3H3 |
InChI-Schlüssel |
WKJMHSTYRMHISE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge]1(C[Ge](CS1)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)




![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)

![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)

![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)


